N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and bioactivity, making it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide typically involves the condensation of 2-(trifluoromethyl)-1H-benzimidazole with pentanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of high-performance materials and coatings
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-1H-benzimidazole
- 4-(trifluoromethyl)-1H-benzimidazole
- 5-(trifluoromethyl)-1H-benzimidazole
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide is unique due to the presence of both the trifluoromethyl group and the pentanamide moiety.
Properties
Molecular Formula |
C13H14F3N3O |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pentanamide |
InChI |
InChI=1S/C13H14F3N3O/c1-2-3-4-11(20)17-8-5-6-9-10(7-8)19-12(18-9)13(14,15)16/h5-7H,2-4H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
GFFOQQKLBNYQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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